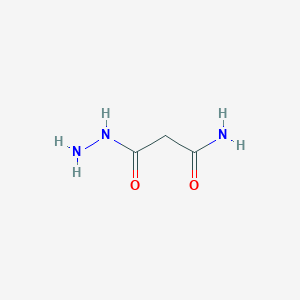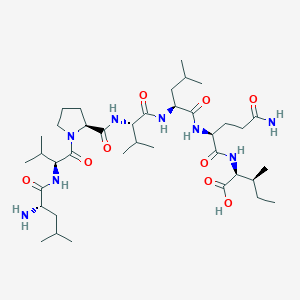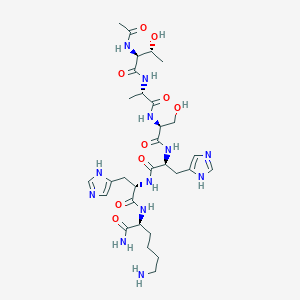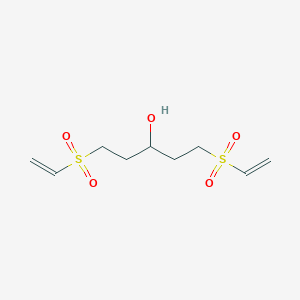
(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining a naphthalene moiety with an indole moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of (4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced through Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone can be compared with other indole derivatives, such as:
(1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone: This compound has a similar structure but lacks the butyl group on the naphthalene moiety, which may affect its biological activity.
(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound features a thiosemicarbazide group, which imparts different biological properties, including potent antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
824960-05-6 |
|---|---|
Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(4-butylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C27H29NO/c1-4-6-11-20-16-17-23(22-13-8-7-12-21(20)22)27(29)26-19(3)28(18-5-2)25-15-10-9-14-24(25)26/h7-10,12-17H,4-6,11,18H2,1-3H3 |
InChI Key |
NKIYNRUHLLPQDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=C(N(C4=CC=CC=C43)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)

![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)



![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)

![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
